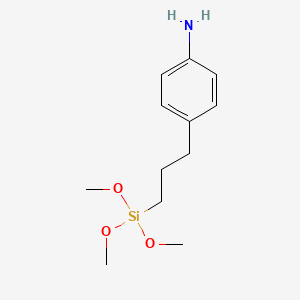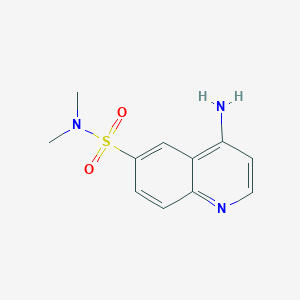
4-(3-Hydroxy-1-piperidinyl)-1-naphthonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Hydroxy-1-piperidinyl)-1-naphthonitrile is a chemical compound known for its unique structure and properties. It contains a naphthonitrile core with a hydroxy-piperidinyl substituent, making it a compound of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Hydroxy-1-piperidinyl)-1-naphthonitrile typically involves the reaction of 1-naphthonitrile with 3-hydroxy-1-piperidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction temperature is maintained between 60-80°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure consistency and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Hydroxy-1-piperidinyl)-1-naphthonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in ether at 0°C.
Substitution: Thionyl chloride in dichloromethane at reflux temperature.
Major Products Formed
Oxidation: 4-(3-Oxo-1-piperidinyl)-1-naphthonitrile.
Reduction: 4-(3-Amino-1-piperidinyl)-1-naphthonitrile.
Substitution: 4-(3-Chloro-1-piperidinyl)-1-naphthonitrile.
Applications De Recherche Scientifique
4-(3-Hydroxy-1-piperidinyl)-1-naphthonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(3-Hydroxy-1-piperidinyl)-1-naphthonitrile involves its interaction with specific molecular targets. The hydroxy-piperidinyl group can form hydrogen bonds with biological targets, while the naphthonitrile core can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(3-Hydroxy-1-piperidinyl)benzonitrile
- 4-(3-Hydroxy-1-piperidinyl)-2H-chromen-2-one
- 1-(3-Chlorophenyl)-4-[(3-hydroxy-1-piperidinyl)acetyl]-2-piperazinone
Uniqueness
4-(3-Hydroxy-1-piperidinyl)-1-naphthonitrile is unique due to its naphthonitrile core, which imparts distinct chemical and physical properties compared to similar compounds. Its structure allows for specific interactions with biological targets, making it a valuable compound in various research applications.
Propriétés
Numéro CAS |
664362-92-9 |
|---|---|
Formule moléculaire |
C16H16N2O |
Poids moléculaire |
252.31 g/mol |
Nom IUPAC |
4-(3-hydroxypiperidin-1-yl)naphthalene-1-carbonitrile |
InChI |
InChI=1S/C16H16N2O/c17-10-12-7-8-16(15-6-2-1-5-14(12)15)18-9-3-4-13(19)11-18/h1-2,5-8,13,19H,3-4,9,11H2 |
Clé InChI |
QHQSLKPHGXTKAO-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CN(C1)C2=CC=C(C3=CC=CC=C32)C#N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Benzyl-2-(methylthio)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B15066089.png)




![N-(2-Azabicyclo[2.2.1]heptan-6-yl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B15066123.png)

![N-(2-Azabicyclo[2.2.1]heptan-6-yl)imidazo[1,5-a]pyridine-6-carboxamide](/img/structure/B15066129.png)




